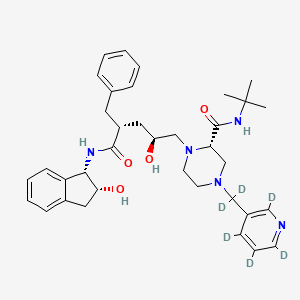
Indinavir-d6
Overview
Description
Indinavir-d6 is a deuterated form of indinavir, a protease inhibitor used in the treatment of HIV infection. The deuterium atoms replace hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry for the quantification of indinavir . Indinavir itself is a potent and specific HIV protease inhibitor that appears to have good oral bioavailability .
Mechanism of Action
Target of Action
Indinavir-d6, a deuterium-labeled form of Indinavir , primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This protease is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . Additionally, Indinavir has been found to interact with various proteases associated with tumor growth initiation, progression, and metastasis, including Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases .
Mode of Action
This compound inhibits the HIV-1 protease, preventing the cleavage of the gag-pol polyprotein . This inhibition results in the formation of immature, non-infectious viral particles . This compound binds to the protease’s active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 life cycle. By inhibiting the HIV-1 protease, this compound prevents the maturation of the virus, rendering it non-infectious . The unbinding pathways of Indinavir from HIV and HTLV-1 proteases have been studied to understand the mechanism of unbinding and discover the reasons for the lack of inhibitory activity of Indinavir against the HTLV-1 protease .
Pharmacokinetics
This compound, like Indinavir, is expected to have good oral bioavailability . The pharmacokinetics of Indinavir have been characterized in single-dose studies, which found that Indinavir is rapidly absorbed in the fasting state, with the time to the maximum concentration in plasma occurring at approximately 0.8 hours . Indinavir’s pharmacokinetics are nonlinear, attributed to the dose-dependent oxidative metabolism of first-pass metabolism as well as to metabolism in the systemic circulation .
Result of Action
The primary molecular effect of this compound is the inhibition of the HIV-1 protease, leading to the formation of non-infectious, immature viral particles . On a cellular level, this results in a reduction in the number of infectious HIV-1 particles produced, slowing the progression of the infection . Indinavir could also act as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antiviral drugs like this compound . For instance, temperature and humidity can affect viral propagation across infected surfaces . Furthermore, the presence of food can impact the absorption of Indinavir, with a high-fat, high-calorie diet resulting in a reduction in the drug’s bioavailability .
Biochemical Analysis
Biochemical Properties
Indinavir-d6 interacts with different proteases at the active binding site of receptors . It shows significantly higher interaction with Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases .
Cellular Effects
This compound influences cell function by interacting with proteases associated with tumor growth initiation, progression, and metastasis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting different proteases . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions .
Temporal Effects in Laboratory Settings
It has been found that this compound-loaded microspheres exhibit prolonged drug release, up to 9 hours .
Metabolic Pathways
It is known to interact with various proteases, suggesting it may play a role in protein degradation pathways .
Preparation Methods
The preparation of indinavir-d6 involves the synthesis of indinavir followed by the incorporation of deuterium atoms. The synthetic route typically involves the following steps:
Synthesis of the indinavir backbone: This involves the formation of the core structure of indinavir through a series of chemical reactions, including amide bond formation and cyclization.
Incorporation of deuterium: Deuterium atoms are introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.
Industrial production methods for this compound are similar to those for indinavir, with additional steps for deuterium incorporation. These methods ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Indinavir-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Indinavir-d6 has several scientific research applications:
Comparison with Similar Compounds
Indinavir-d6 can be compared with other protease inhibitors such as:
Ritonavir: Another HIV protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Saquinavir: A protease inhibitor that also targets the HIV protease enzyme but has different binding affinities and resistance profiles.
Lopinavir: Often used in combination with ritonavir, it has a similar mechanism but different efficacy and side effect profiles
This compound is unique due to its deuterated form, which provides advantages in mass spectrometry analysis, making it a valuable tool in research and pharmaceutical development .
Properties
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVCZFGXHXORBI-JYVVPHGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675974 | |
| Record name | (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185897-02-3 | |
| Record name | (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Indinavir-d6 used in pharmacokinetic studies instead of directly measuring Indinavir?
A1: this compound, a stable isotope-labeled form of Indinavir, is co-administered with Indinavir to enable simultaneous measurement of both compounds in biological samples like plasma. This approach, known as the stable isotope administration technique, allows researchers to differentiate between the administered drug and any pre-existing drug or metabolites in the body [, ]. This differentiation is crucial for accurately determining Indinavir's pharmacokinetic parameters, such as bioavailability and absorption rate, which can be influenced by factors like first-pass metabolism and drug-drug interactions.
Q2: How does the use of this compound help elucidate the nonlinear pharmacokinetics of Indinavir?
A2: Research shows that Indinavir exhibits nonlinear pharmacokinetics, meaning its concentration in the body doesn't increase proportionally with dose []. By using this compound as an intravenous tracer alongside oral Indinavir, researchers can disentangle the contributions of absorption and systemic elimination to the observed nonlinearity. The study cited demonstrated that the bioavailability of Indinavir remained high (60-65%) even at higher doses, implying that saturation of first-pass metabolism wasn't the primary cause of the nonlinearity []. This finding suggests that nonlinear processes occurring in the systemic circulation, such as saturable protein binding or elimination pathways, are likely responsible for Indinavir's unique pharmacokinetic profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


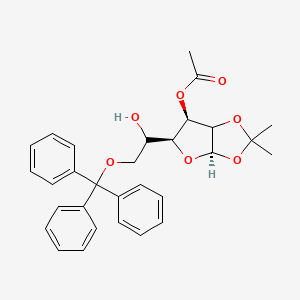

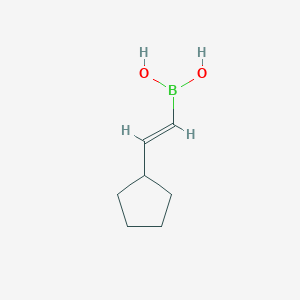

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

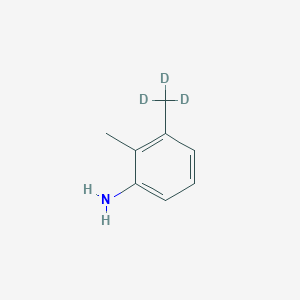
![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
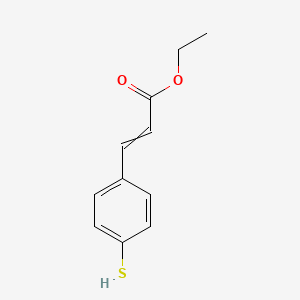
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
